1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound characterized by a piperidine ring and a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 243.18 g/mol. The compound is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various applications in research and pharmaceuticals .
This compound falls under the category of nitrogen-containing heterocycles. It is synthesized from piperidine derivatives and pyrrolidine, often utilized as an intermediate in organic synthesis due to its versatile reactivity. The compound is classified as a dihydrochloride salt, which is important for its solubility and stability in biological systems.
Several methods have been developed for synthesizing 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride:
These methods highlight the versatility of synthetic strategies available for producing this compound, allowing for modifications to optimize yield and purity.
The structure of 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride features:
The compound's structural formula can be represented as follows:
This structure allows for various functional interactions due to the presence of both aliphatic amines and hydroxyl groups.
The chemical reactivity of 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride can be attributed to its functional groups:
These reactions are pivotal in modifying the compound for enhanced biological activity or selectivity in pharmaceutical applications.
Research indicates that 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride exhibits biological activity, particularly in modulating neurotransmitter systems. It has been investigated for its potential effects on orexin receptors, which play a critical role in regulating arousal, wakefulness, and appetite.
The mechanism of action involves binding to these receptors, influencing downstream signaling pathways that could lead to therapeutic effects in conditions such as sleep disorders and obesity. Studies employing molecular docking simulations have provided insights into its binding affinity and specificity towards these receptors.
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings.
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride serves as a key intermediate in several scientific applications:
These applications underscore the compound's significance in both synthetic chemistry and pharmacological research.
The synthesis of 1-(4-piperidinylmethyl)-3-pyrrolidinol dihydrochloride relies on advanced functionalization strategies for saturated N-heterocycles. Transition-metal-catalyzed C–H activation enables direct modification of piperidine rings without pre-functionalized substrates. Ru-catalyzed α-arylation of 1-(pyridin-2-yl)piperidines using phenylboronic esters achieves mono- and bis-arylated products (yields: 58–82%), though competitive bis-arylation remains a limitation [7]. For remote functionalization, Pd-catalyzed directed C(sp³)–H activation facilitates γ-arylation of N-protected piperidines, enabling installation of key substituents prior to pyrrolidine coupling [7].
Transition-metal-free approaches include oxidative β-C–H sulfonylation using tert-butyl hydroperoxide (TBHP) and sulfonyl hydrazides, yielding β-sulfonylated piperidines (65–89% yield) [7]. This method avoids precious metals while introducing functional handles for subsequent hybridization. Piperidine-pyrrolidine linkage typically employs reductive amination or nucleophilic substitution between 4-(chloromethyl)piperidine and 3-pyrrolidinol, with dihydrochloride salt formation enhancing stability [1].
Table 1: Comparative Synthetic Approaches for Piperidine Precursors
Methodology | Reagents/Conditions | Position Modified | Yield Range | Key Advantages |
---|---|---|---|---|
Ru-catalyzed C–H arylation | Phenylboronic ester, Ru catalyst | C2 (α-position) | 58–82% | Direct functionalization |
Pd-catalyzed C–H activation | Aryl halides, Pd catalyst, ligand | C3 (β-position) | 45–75% | Enantioselective variants available |
Oxidative C–H sulfonylation | TBHP, RSO₂NHNH₂ | C3 (β-position) | 65–89% | Metal-free, broad functional group tolerance |
Electrochemical amination | N-protected hydroxylamines, electricity | C2/C3 | 70–92% | Redox-neutral, mild conditions |
Sustainable synthesis of 1-(4-piperidinylmethyl)-3-pyrrolidinol dihydrochloride integrates three key principles: energy efficiency, waste reduction, and benign catalysis. Microwave-assisted synthesis reduces reaction times by 8-fold (from 24 h to 3 h) for piperidine-pyrrolidine coupling while lowering energy consumption by 60% compared to conventional heating [8]. Solvent selection critically impacts process sustainability: replacement of DMF with cyclopentyl methyl ether (CPME) in reductive amination steps reduces aquatic toxicity (LC₅₀ > 100 mg/L) while maintaining yields >85% [10].
Nanocatalysts enable efficient transformations: graphene oxide-supported palladium nanoparticles (Pd/GO, 0.5 mol%) facilitate Suzuki couplings for advanced intermediates with turnover numbers (TON) exceeding 1,850 and minimal metal leaching (<5 ppm) [10]. Continuous-flow hydrogenation using immobilized Pt/TiO₂ catalysts achieves quantitative reduction of enamine intermediates at 50°C/10 bar H₂, enhancing safety by handling H₂ in confined volumes [8]. These innovations reduce the overall process E-factor (kg waste/kg product) from 32 (batch) to 7.5 (integrated flow process) [8] [10].
Table 3: Green Chemistry Metrics for Manufacturing Processes
Parameter | Traditional Synthesis | Green Synthesis | Improvement Factor |
---|---|---|---|
Reaction energy input | 120 W (oil bath, 24 h) | 150 W (microwave, 3 h) | 6.4-fold energy reduction |
Solvent environmental factor | DMF (EHS hazard score: 7.2) | CPME (EHS hazard score: 3.1) | 56% toxicity reduction |
Catalyst TON | Homogeneous Pd(OAc)₂ (TON: 110) | Pd/GO nanocatalyst (TON: 1,850) | 16.8-fold increase |
Process E-factor | 32 (includes solvent waste) | 7.5 (solvent recycling) | 76% waste reduction |
Renewable energy integration | None | 40% solar-thermal heating | 22% CO₂ reduction |
Systematic structural modifications of 1-(4-piperidinylmethyl)-3-pyrrolidinol reveal profound bioactivity dependencies on the piperidine moiety. N-Alkylation significantly alters cellular permeability: the N-methyl analog exhibits a 3.2-fold increase in Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) versus the parent compound due to reduced basicity (pKa = 8.1 vs. 10.3) [5]. "Magic methyl" effects substantially enhance target engagement: 3-methylpiperidine substitution boosts binding affinity for DNA repair enzymes (Kd = 89 nM) by filling a hydrophobic subpocket, confirmed via X-ray crystallography [5] [9].
Position-specific halogenation modulates anticancer potency: 4-fluoropiperidine derivatives show selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 1.7 μM) by enhancing H-bond acceptor capacity [2]. Conformational restriction via spirofusion (e.g., 2-oxa-6-azaspiro[3.3]heptane) increases selectivity for G-protein-coupled receptors (GPCRs) while reducing off-target activity [2] [9]. Hybridization with bioactive scaffolds amplifies efficacy: conjugation to purine via a triazole linker yields dual-acting molecules with IC₅₀ = 3.8 μM (HeLa cells), leveraging synergistic kinase inhibition and DNA intercalation [2] [3].
Table 4: Structure-Activity Relationship (SAR) of Key Modifications
Modification Site | Structural Change | Biological Property Impact | Mechanistic Insight |
---|---|---|---|
N-Alkylation (piperidine) | Methyl vs. hydrogen | 3.2× ↑ Caco-2 permeability | Reduced basicity enhances membrane passage |
C3 Methylation | 3-methylpiperidine | Kd = 89 nM (vs. 420 nM for unmethylated) | Hydrophobic filling of enzyme subpocket |
C4 Halogenation | 4-fluoropiperidine | IC₅₀ = 1.7 μM (A549 cells) | Enhanced H-bonding with target residues |
Spiro-fusion | 2-Oxa-6-azaspiro[3.3]heptane | 100× selectivity for GPCR vs. kinase targets | Conformational restriction |
Purine hybridization | Triazole-linked purine-piperidine | IC₅₀ = 3.8 μM (HeLa cells) | Synergistic kinase/DNA inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: